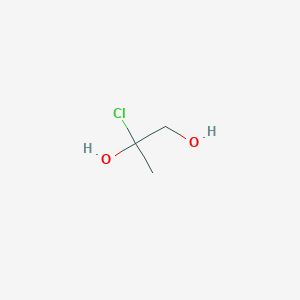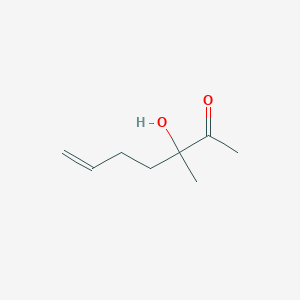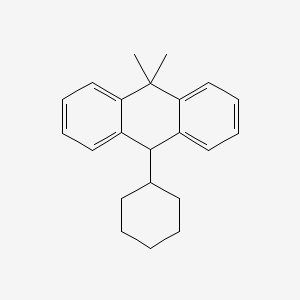
10-Cyclohexyl-9,9-dimethyl-9,10-dihydroanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Cyclohexyl-9,9-dimethyl-9,10-dihydroanthracene is a chemical compound known for its unique structure and properties. It belongs to the class of polycyclic aromatic hydrocarbons, which are compounds containing multiple aromatic rings. This compound is characterized by the presence of a cyclohexyl group and two methyl groups attached to the anthracene core, making it a derivative of anthracene.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Cyclohexyl-9,9-dimethyl-9,10-dihydroanthracene typically involves the alkylation of anthracene derivatives. One common method is the Friedel-Crafts alkylation, where anthracene is reacted with cyclohexyl chloride and aluminum chloride as a catalyst. The reaction conditions usually involve an inert atmosphere and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
10-Cyclohexyl-9,9-dimethyl-9,10-dihydroanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it back to its parent anthracene structure.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted anthracenes, quinones, and other derivatives that retain the core structure of the original compound.
Wissenschaftliche Forschungsanwendungen
10-Cyclohexyl-9,9-dimethyl-9,10-dihydroanthracene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development and as a probe in biochemical assays.
Industry: It finds applications in the production of organic semiconductors and materials for electronic devices.
Wirkmechanismus
The mechanism by which 10-Cyclohexyl-9,9-dimethyl-9,10-dihydroanthracene exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Dimethyl-9,10-dihydroanthracene: A closely related compound with similar structural features but lacking the cyclohexyl group.
Anthracene: The parent compound from which 10-Cyclohexyl-9,9-dimethyl-9,10-dihydroanthracene is derived.
10,10′-(4,4′-Sulfonylbis(4,1-phenylene))bis(9,9-dimethyl-9,10-dihydroacridine): Another derivative used in organic light-emitting diodes (OLEDs).
Uniqueness
This compound is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
141469-18-3 |
|---|---|
Molekularformel |
C22H26 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
9-cyclohexyl-10,10-dimethyl-9H-anthracene |
InChI |
InChI=1S/C22H26/c1-22(2)19-14-8-6-12-17(19)21(16-10-4-3-5-11-16)18-13-7-9-15-20(18)22/h6-9,12-16,21H,3-5,10-11H2,1-2H3 |
InChI-Schlüssel |
KBZZFUIRGIROHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C(C3=CC=CC=C31)C4CCCCC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




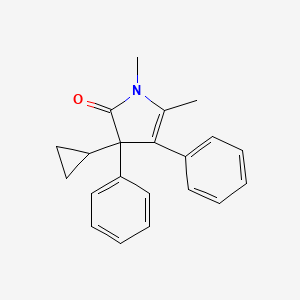
![3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride](/img/structure/B14265907.png)
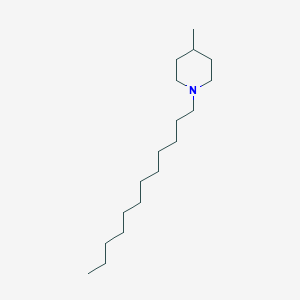
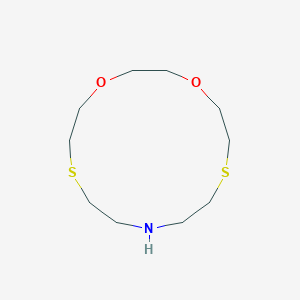
![[2-(Acetyloxy)phenoxy]acetic acid](/img/structure/B14265923.png)
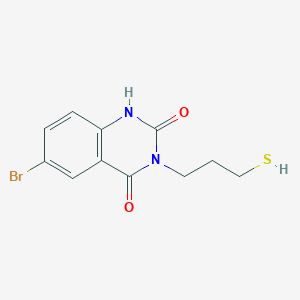

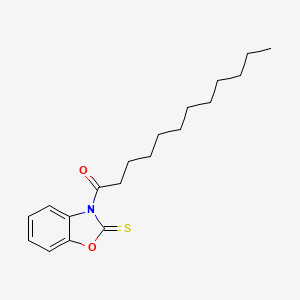
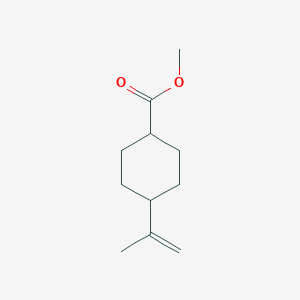
![Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane](/img/structure/B14265946.png)
